molecular formula C7H11NOS B13556856 4-(Isothiocyanatomethyl)oxane

4-(Isothiocyanatomethyl)oxane

Cat. No.: B13556856
M. Wt: 157.24 g/mol
InChI Key: YPVQVSPWOHIJEZ-UHFFFAOYSA-N
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Description

4-(Isothiocyanatomethyl)oxane is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.23 g/mol . It is characterized by the presence of an isothiocyanate group attached to an oxane ring, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isothiocyanatomethyl)oxane typically involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Isothiocyanatomethyl)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines.

    Substitution: The isothiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Isothiocyanatomethyl)oxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(isothiocyanatomethyl)oxane involves the interaction of the isothiocyanate group with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects . This interaction can disrupt cellular processes and has been shown to have antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenyl isothiocyanate
  • Phenyl ethyl isothiocyanate
  • Sulforaphane

Uniqueness

4-(Isothiocyanatomethyl)oxane is unique due to its oxane ring structure, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

4-(isothiocyanatomethyl)oxane

InChI

InChI=1S/C7H11NOS/c10-6-8-5-7-1-3-9-4-2-7/h7H,1-5H2

InChI Key

YPVQVSPWOHIJEZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN=C=S

Origin of Product

United States

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